molecular formula C19H21NO7S B1421648 Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate CAS No. 1212136-00-9

Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate

Cat. No. B1421648
CAS RN: 1212136-00-9
M. Wt: 407.4 g/mol
InChI Key: RTHSATBSXDKZBN-QGZVFWFLSA-N
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Description

Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate is a useful research compound. Its molecular formula is C19H21NO7S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Complexes involving similar oxazolidine structures have been synthesized and characterized, revealing insights into chemical reactions and molecular structures. For instance, Tsuno et al. (2012) synthesized novel complexes, bis[(4S,5R)-4-methoxycarbonyl-5-methyl-1,3-oxazolidine]copper(II) dichloride and bis[(4S,5R)-4-methoxycarbonyl-5-methyl-2-oxazoline]-[(4S,5R)-4-methoxycarbonyl-5-methyl-1,3-oxazolidine]ruthenium(III) trichloride, through alcohol solvent reactions, providing insights into ligand behaviors and molecular interactions (Tsuno et al., 2012).
  • Highly Stereoselective Hydroformylation :

    • Kollár and Sándor (1993) demonstrated the high diastereoselectivity in the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, an important process in synthesizing homochiral amino acid derivatives, highlighting the compound's role in creating valuable synthetic intermediates (Kollár & Sándor, 1993).
  • Catalyzed Reactions :

    • The study by Khanova et al. (2006) on Rh2(OAc)4-catalyzed reactions involving 1,3-oxazolidines and 1,3-oxathiolanes contributes to understanding regioselective insertions in C-heteroatom bonds. This research is crucial for developing synthesis strategies for complex molecules (Khanova et al., 2006).
  • Molecular Structure and Analysis :

    • Research by Mary et al. (2014) focused on the molecular structure, analysis, and properties of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate. They provided detailed insights into vibrational wavenumbers, geometrical parameters, and stability of the molecule, which are crucial for understanding the compound's potential in various applications (Mary et al., 2014).
  • Crystal Structure Synthesis :

    • Dong et al. (2009) synthesized N,N′-bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide and established its crystal structure. Such studies are vital for understanding the crystalline properties and potential applications of related compounds (Dong et al., 2009).
  • Dynamic Rheology and Thermal Degradation Studies :

    • A study by Arza et al. (2015) on the effects of additives on the melt rheology and thermal degradation of poly[(R)-3-hydroxybutyric acid] (PHB) sheds light on the stability and degradation patterns of polymers. This research is relevant for understanding how similar compounds behave under thermal stress and how additives can modify these properties (Arza et al., 2015).

properties

IUPAC Name

methyl (4R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-24-15-8-4-13(5-9-15)18(14-6-10-16(25-2)11-7-14)20-17(19(21)26-3)12-27-28(20,22)23/h4-11,17-18H,12H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHSATBSXDKZBN-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3C(COS3(=O)=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3[C@H](COS3(=O)=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate
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Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate
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Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate
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Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate
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Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate
Reactant of Route 6
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Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate

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